11-(6-methyl-4-oxo-4H-chromen-3-yl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(6-methyl-4-oxo-4H-chromen-3-yl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that features a unique structure combining chromenyl, thienyl, and dibenzo-diazepinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(6-methyl-4-oxo-4H-chromen-3-yl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. The process begins with the preparation of the chromenyl and thienyl intermediates, followed by their coupling with the dibenzo-diazepinone core. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
11-(6-methyl-4-oxo-4H-chromen-3-yl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 11-(6-methyl-4-oxo-4H-chromen-3-yl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-benzoic acid 4-methyl-2-oxo-2H-chromen-7-yl ester: This compound shares the chromenyl moiety but differs in its overall structure and functional groups.
Other dibenzo-diazepinone derivatives: Compounds with similar core structures but different substituents can provide insights into the structure-activity relationships and unique properties of 11-(6-methyl-4-oxo-4H-chromen-3-yl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one.
Uniqueness
The uniqueness of this compound lies in its combination of chromenyl, thienyl, and dibenzo-diazepinone moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C27H22N2O3S |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
6-(6-methyl-4-oxochromen-3-yl)-9-thiophen-2-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C27H22N2O3S/c1-15-8-9-23-17(11-15)27(31)18(14-32-23)26-25-21(28-19-5-2-3-6-20(19)29-26)12-16(13-22(25)30)24-7-4-10-33-24/h2-11,14,16,26,28-29H,12-13H2,1H3 |
InChI Key |
MUMHMWOUMKDPOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC=C(C2=O)C3C4=C(CC(CC4=O)C5=CC=CS5)NC6=CC=CC=C6N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.